1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide
Description
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide (CAS: 51251-62-8) is a cyclohexane-based carboxamide derivative with the molecular formula C₁₄H₂₇NO and a molar mass of 225.38 g/mol. Its structure features a cyclohexane ring substituted with an isopropyl group at position 1, two methyl groups on the amide nitrogen (N,N-dimethyl), and an additional methyl group at position 2 of the ring. This compound is part of a broader class of carboxamides known for their applications in medicinal chemistry and materials science due to their tunable steric and electronic properties .
Properties
CAS No. |
51251-62-8 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
N,N,2-trimethyl-1-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H25NO/c1-10(2)13(12(15)14(4)5)9-7-6-8-11(13)3/h10-11H,6-9H2,1-5H3 |
InChI Key |
ZNXSLRIBKWBICP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C(C)C)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Amide Formation via Carbodiimide Coupling
One robust method involves activating the carboxylic acid with carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated intermediate then reacts with isopropylamine to yield the desired amide.
- The cyclohexanecarboxylic acid derivative is dissolved in an organic solvent (e.g., methylene chloride).
- Triethylamine is added dropwise to neutralize the acid and facilitate activation.
- EDC hydrochloride is added to activate the acid group.
- The reaction mixture is stirred at room temperature overnight.
- Workup involves extraction with aqueous solutions (NaOH, water, brine), drying over sodium sulfate, and concentration under reduced pressure.
- Purification by filtration and recrystallization yields the amide product.
This method was demonstrated in the synthesis of related cyclohexane carboxamide derivatives with isopropyl substituents, achieving high purity and yield.
Ritter Reaction for Amide Synthesis
The Ritter reaction can be employed to prepare N-isopropyl amides from nitriles and isopropanol under acidic conditions:
- Methacrylonitrile or a related nitrile is reacted with isopropanol in the presence of strong acid (e.g., sulfuric acid).
- The reaction proceeds via carbocation intermediates to form the amide.
- After reaction completion, neutralization and crystallization steps isolate the amide.
This method is effective for producing N-isopropyl amides with good yields and purity, as shown in the preparation of N-isopropylmethacrylamide, a structurally related compound.
Acid Chloride Route
Conversion of the cyclohexanecarboxylic acid to the corresponding acid chloride (e.g., using oxalyl chloride) followed by reaction with isopropylamine is another classical approach:
- The acid chloride is prepared by reacting the acid with oxalyl chloride under mild conditions.
- The acid chloride is then reacted with isopropylamine in an inert solvent.
- The amide precipitates or is extracted and purified.
This method provides a direct route to the amide but requires careful handling of reactive acid chlorides.
Reaction Conditions and Purification
| Step | Conditions/Details | Notes |
|---|---|---|
| Activation | EDC.HCl, triethylamine, methylene chloride, RT | Stir overnight for complete reaction |
| Amide formation | Isopropylamine addition, RT | Dropwise addition recommended |
| Workup | Sequential extraction with NaOH, water, brine | Dry organic phase over Na2SO4 |
| Concentration and isolation | Rotary evaporation under vacuum (5-10 mm Hg) | Yields off-white solid |
| Purification | Recrystallization or silica gel filtration | Achieves ≥95% purity |
Research Findings and Yields
- The carbodiimide coupling method yields high purity amides with typical yields ranging from 70% to 90% depending on substrate and conditions.
- Ritter reaction-based syntheses of N-isopropyl amides report yields around 45-50% with high purity after crystallization.
- Acid chloride methods can achieve yields up to 85% but may produce side products requiring additional purification.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield Range | Purity Achieved | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Carbodiimide Coupling | EDC.HCl, triethylamine, isopropylamine | Room temperature, overnight | 70-90% | ≥95% | Mild conditions, high purity | Requires careful reagent handling |
| Ritter Reaction | Nitrile, isopropanol, sulfuric acid | 22-60°C, several hours | 45-50% | High | Direct amide formation | Moderate yield, acidic conditions |
| Acid Chloride Route | Oxalyl chloride, isopropylamine | Room temperature | Up to 85% | ~90% | Direct and fast | Handling of acid chlorides, side products |
Chemical Reactions Analysis
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl or N,N-dimethyl groups, using reagents like sodium hydride or alkyl halides.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperatures ranging from -78°C to 150°C, and catalysts such as palladium or platinum .
Scientific Research Applications
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide (CAS: 57233-04-2)
- Molecular Formula: C₁₄H₂₇NO (same as the target compound).
- Key Differences: Substituents: Two isopropyl groups (at positions 1 and 2) and a methyl group at position 5 on the cyclohexane ring. However, this modification may enhance thermal stability due to greater van der Waals interactions .
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (Compound 4, CAS not provided)
- Molecular Formula: C₁₃H₁₄NOBr.
- Key Differences :
- Unsaturated cyclohexene ring (vs. saturated cyclohexane in the target compound).
- Bromine substituent at position 2 and a phenyl group on the amide nitrogen.
- Impact : The bromine atom introduces electronegativity, increasing reactivity in nucleophilic substitutions. The phenyl group enhances π-π stacking interactions, which could improve crystallinity. However, the unsaturated ring may reduce stability under oxidative conditions .
Analogs with Altered Ring Size
N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide (CAS: 56471-46-6)
- Molecular Formula: C₁₄H₂₇NO.
- Key Differences: Cycloheptane ring (7-membered) instead of cyclohexane (6-membered). Ethyl group on the amide nitrogen. The ethyl group may improve solubility in non-polar solvents .
1-(Isopropyl)-N-(4-methoxy-2-methylphenyl)cycloheptanecarboxamide (CAS: 56471-69-3)
- Molecular Formula: C₁₉H₂₉NO₂.
- Key Differences :
Data Table: Key Properties of 1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide and Analogs
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| 1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide | 51251-62-8 | C₁₄H₂₇NO | 225.38 | 1-isopropyl, N,N-dimethyl, 2-methyl | High steric protection, likely stable |
| N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide | 57233-04-2 | C₁₄H₂₇NO | 225.38 | 1,2-diisopropyl, 5-methyl | Enhanced thermal stability |
| 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide | N/A | C₁₃H₁₄NOBr | 280.16 | 2-bromo, N-phenyl, unsaturated ring | Reactive C–Br bond, crystalline structure |
| N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide | 56471-46-6 | C₁₄H₂₇NO | 225.38 | Cycloheptane ring, N-ethyl | Lower melting point, flexible conformation |
Research Findings and Implications
- Steric Effects : Bulky substituents (e.g., isopropyl groups) in the target compound and its analogs reduce solubility in water but improve thermal and hydrolytic stability .
- Ring Size : Cycloheptane derivatives exhibit lower melting points and higher flexibility, making them suitable for applications requiring conformational adaptability .
- Functional Groups : Halogenated analogs (e.g., bromine-substituted) are more reactive but less stable under harsh conditions, limiting their utility in long-term applications .
These insights highlight the importance of substituent design and ring size in tailoring carboxamides for specific industrial or pharmaceutical purposes. Further studies on the target compound’s synthetic pathways and stability under varying pH conditions (as seen in polymer analogs ) are recommended to expand its applicability.
Biological Activity
Overview of 1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide is a chemical compound with the molecular formula C13H25NO. It belongs to the class of amides and is characterized by a cyclohexane ring substituted with isopropyl and trimethyl groups. This compound has potential applications in various fields, including pharmaceuticals and agrochemicals.
The biological activity of amides like 1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide often involves interactions with specific biological targets such as enzymes, receptors, or cellular pathways. The following mechanisms are commonly observed:
- Enzyme Inhibition : Many amides act as inhibitors for enzymes involved in metabolic pathways. This can lead to altered biochemical processes within organisms.
- Receptor Modulation : Compounds may interact with neurotransmitter receptors, influencing signaling pathways and potentially affecting behavior or physiological responses.
- Antimicrobial Activity : Some amides exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
Research Findings
Research on similar compounds has highlighted several key findings:
- Antimicrobial Properties : Studies have shown that certain cyclic amides possess significant antimicrobial activity against various pathogens. For instance, compounds structurally related to 1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Certain amide derivatives have been investigated for their anti-inflammatory properties. These compounds modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases.
- Neuroprotective Effects : Some studies suggest that cyclic amides may offer neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Case Studies
- Case Study 1 : A study on a related compound demonstrated its ability to inhibit bacterial growth in vitro. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
- Case Study 2 : Research investigating the anti-inflammatory properties of a similar amide found that it reduced pro-inflammatory cytokines in a murine model of acute inflammation. The study reported a significant decrease in TNF-alpha levels following treatment.
Table 1: Comparison of Biological Activities
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
| Receptor Modulation | Influences neurotransmitter receptor activity |
| Antimicrobial Activity | Effective against various bacterial strains |
| Anti-inflammatory Effects | Reduces inflammatory cytokines |
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